(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride
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Overview
Description
®-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzylamino group and a phenylacetate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride typically involves the reaction of benzylamine with methyl 2-bromo-2-phenylacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the electrophilic carbon of the bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The benzylamino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (RCOCl)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
®-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity. Additionally, the phenylacetate moiety can interact with hydrophobic pockets within the target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-2-Benzylamino-1-phenylethanol
- ®-Methyl 2-(phenylamino)-2-phenylacetate
- ®-Methyl 2-(benzylamino)-2-(4-methylphenyl)acetate
Uniqueness
®-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride stands out due to its unique combination of a benzylamino group and a phenylacetate moiety, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes, providing an advantage over similar compounds that may lack these features.
Properties
IUPAC Name |
methyl (2R)-2-(benzylamino)-2-phenylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13;/h2-11,15,17H,12H2,1H3;1H/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETPOPHARBPDEH-XFULWGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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